molecular formula C10H12FN5O4 B14763598 (2R,4R,5R)-2-(6-amino-2-fluoro-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,4R,5R)-2-(6-amino-2-fluoro-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B14763598
M. Wt: 285.23 g/mol
InChI Key: HBUBKKRHXORPQB-ACJOCUEISA-N
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Description

The compound (2R,4R,5R)-2-(6-azanyl-2-fluoranyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog, which is a class of compounds that mimic the structure of naturally occurring nucleosides. These compounds are often used in medicinal chemistry for their potential therapeutic effects, particularly in antiviral and anticancer treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5R)-2-(6-azanyl-2-fluoranyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the purine base and the sugar moiety.

    Glycosylation: The purine base is glycosylated with the sugar moiety under acidic or basic conditions to form the nucleoside.

    Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of (2R,4R,5R)-2-(6-azanyl-2-fluoranyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Automated Purification Systems: These systems are employed to streamline the purification process and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the purine base, leading to the formation of dihydropurine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropurine derivatives.

    Substitution: Formation of substituted purine nucleosides.

Scientific Research Applications

Chemistry

In chemistry, (2R,4R,5R)-2-(6-azanyl-2-fluoranyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is used to study nucleic acid interactions and enzyme mechanisms. It serves as a probe to investigate the role of nucleosides in cellular processes.

Medicine

In medicine, (2R,4R,5R)-2-(6-azanyl-2-fluoranyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is explored for its potential antiviral and anticancer properties. It is incorporated into viral or cancerous DNA, leading to the inhibition of replication and cell death.

Industry

In the industrial sector, this compound is used in the development of pharmaceuticals and diagnostic tools. Its stability and reactivity make it a valuable component in various applications.

Mechanism of Action

The mechanism of action of (2R,4R,5R)-2-(6-azanyl-2-fluoranyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal function of DNA or RNA, leading to the inhibition of replication and transcription. The fluorine atom enhances the compound’s stability and binding affinity to target enzymes, making it more effective in its action.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R,5R)-2-(6-azanyl-2-chloranyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
  • (2R,4R,5R)-2-(6-azanyl-2-bromanyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
  • (2R,4R,5R)-2-(6-azanyl-2-iodanyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Uniqueness

The uniqueness of (2R,4R,5R)-2-(6-azanyl-2-fluoranyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol lies in the presence of the fluorine atom, which enhances its stability and reactivity compared to other halogenated analogs. The fluorine atom also improves the compound’s pharmacokinetic properties, making it a more effective therapeutic agent.

Properties

Molecular Formula

C10H12FN5O4

Molecular Weight

285.23 g/mol

IUPAC Name

(2R,4R,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5+,6?,9-/m1/s1

InChI Key

HBUBKKRHXORPQB-ACJOCUEISA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3C([C@H]([C@H](O3)CO)O)O)F)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N

Origin of Product

United States

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